Product packaging for Phenanthro[3,4-b]thiophene(Cat. No.:CAS No. 195-52-8)

Phenanthro[3,4-b]thiophene

Cat. No.: B089531
CAS No.: 195-52-8
M. Wt: 234.3 g/mol
InChI Key: XRJUVKFVUBGLMG-UHFFFAOYSA-N
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Description

Phenanthro[3,4-b]thiophene (CAS 195-52-8) is a polycyclic aromatic sulfur heterocycle (PASH) consisting of a phenanthrene backbone fused with a thiophene ring. This compound is of significant interest in environmental and analytical research due to its presence as an environmental contaminant in complex mixtures like crude oils, coal liquids, and air particulate matter. Its mutagenic and carcinogenic properties, which are dependent on its molecular structure, make it a subject of toxicological studies. Analytical methods for its determination often involve techniques such as gas chromatography-mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC). Furthermore, its unique photoluminescence properties, including phosphorescence emission at cryogenic temperatures (77 K), are exploited for its sensitive identification and quantification in complex environmental extracts using low-temperature time-resolved phosphorescence excitation emission matrices (P-EEMs) coupled with parallel factor analysis (PARAFAC). Beyond environmental science, this compound serves as a versatile building block in materials science. Its extended, rigid π-conjugated system makes it a candidate for developing organic semiconductors. Research into fused thiophene derivatives, such as phenanthro-dithiophenes, has shown great promise for application in organic field-effect transistors (OFETs) due to favorable charge transport properties. The compound's electronic properties can be further tuned through functionalization at specific positions on the thiophene or phenanthrene rings. Studies on related thia-PAHs have also explored their electrophilic chemistry, including stable carbocation formation and nitration, which is relevant for understanding their reactivity and potential functionalization for various applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10S B089531 Phenanthro[3,4-b]thiophene CAS No. 195-52-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

195-52-8

Molecular Formula

C16H10S

Molecular Weight

234.3 g/mol

IUPAC Name

naphtho[1,2-e][1]benzothiole

InChI

InChI=1S/C16H10S/c1-2-4-13-11(3-1)5-6-12-7-8-15-14(16(12)13)9-10-17-15/h1-10H

InChI Key

XRJUVKFVUBGLMG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)SC=C4

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)SC=C4

Other CAS No.

195-52-8

Synonyms

phenanthro[3,4-b]thiophene

Origin of Product

United States

Synthetic Methodologies for Phenanthro 3,4 B Thiophene and Its Derivatives

Established Synthetic Routes to the Phenanthro[3,4-b]thiophene Core

The construction of the this compound scaffold can be achieved through several strategic synthetic approaches, including cross-coupling reactions, photocyclization, and other cyclization and annulation methods.

Suzuki Cross-Coupling Approaches for this compound Synthesis

The Suzuki cross-coupling reaction has proven to be an efficient method for the synthesis of this compound (P[3,4-b]T) and its derivatives. tandfonline.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide or triflate. A key strategy for the synthesis of P[3,4-b]T involves the Suzuki cross-coupling of an appropriately substituted boronic acid and an aryl bromide. tandfonline.com This methodology offers an efficient route to various thia-polycyclic aromatic hydrocarbons (thia-PAHs). tandfonline.com

The versatility of the Suzuki coupling allows for the introduction of various functional groups onto the phenanthrothiophene core by using appropriately substituted starting materials. For instance, derivatives of P[3,4-b]T can be prepared for studies on their metabolism and biological activity. tandfonline.com

Table 1: Examples of Suzuki Cross-Coupling Reactions for this compound Synthesis

Aryl Halide/Triflate Boronic Acid/Ester Catalyst Base Solvent Product
Substituted Naphthyl Triflate Thiophene (B33073) Boronic Acid Pd(PPh₃)₄ K₂CO₃ Toluene/Water This compound precursor

This table is representative of typical conditions and may be subject to optimization for specific substrates.

Photocyclization Strategies for Fused Thiophene Systems

Photocyclization is a powerful tool in synthetic organic chemistry for the formation of polycyclic aromatic compounds. The Mallory reaction, which is the oxidative photocyclization of stilbenes, is a classic example that can be adapted for the synthesis of phenanthrene-like structures. nih.gov This reaction proceeds through the irradiation of a cis-stilbene precursor, which undergoes a conrotatory cyclization to a dihydrophenanthrene intermediate, followed by oxidation to the aromatic product. nih.gov

In the context of fused thiophene systems, photocyclization of styrylthiophenes provides a viable route to phenanthrothiophenes. nih.gov The regiochemical outcome of the cyclization is dependent on the position of the styryl group on the thiophene ring. For instance, the photocyclization of a 2-styrylthiophene derivative is expected to lead to a naphtho[2,1-b]thiophene type of ring fusion, which is a core component of certain phenanthrothiophene isomers. nih.gov The reaction is typically carried out in the presence of an oxidant, such as iodine or oxygen, to facilitate the aromatization of the cyclized intermediate. nih.gov

Table 2: Key Parameters in Photocyclization for Fused Thiophene Synthesis

Parameter Description
Precursor Typically a stilbene or styrylthiophene derivative. The stereochemistry of the double bond is crucial, with the cis-isomer being the reactive species.
Light Source UV irradiation is used to initiate the cyclization.
Oxidant An oxidizing agent like iodine or air (oxygen) is required to convert the dihydrophenanthrene intermediate to the final aromatic product. nih.gov

| Solvent | The choice of solvent can influence the reaction efficiency and solubility of the reactants. |

Other Cyclization and Annulation Reactions to Form the this compound Scaffold

Besides Suzuki coupling and photocyclization, other cyclization and annulation reactions are employed to construct the this compound scaffold. Annulation reactions that involve C-H bond activation are a powerful strategy for building multicyclic systems. researchgate.net Palladium-catalyzed annulation processes can be designed to form the phenanthrene (B1679779) core by reacting suitable precursors. researchgate.net

Another approach involves the cyclo-oxidation of 3,4-diaryl thiophenes. For example, in the presence of triflic acid and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), 3,4-diaryl thiophenes can undergo cyclization to form phenanthro[9,10-c]thiophenes. researchgate.netnih.gov While this specific example leads to a different isomer, the underlying principle of oxidative cyclization of a diarylthiophene can be conceptually applied to the synthesis of other phenanthrothiophene isomers.

Synthesis of Isomeric Phenanthrothiophenes for Comparative Studies

The synthesis of various regioisomers of phenanthrothiophene is crucial for comparative studies of their physical, chemical, and biological properties. For instance, this compound is a potent mutagen, whereas its isomer, phenanthro[4,3-b]thiophene, is nonmutagenic. researchgate.net

Synthetic Pathways to Phenanthro[4,3-b]thiophene

The synthesis of phenanthro[4,3-b]thiophene (P[4,3-b]T) can also be efficiently achieved using the Suzuki cross-coupling reaction. tandfonline.com The general strategy is similar to that for P[3,4-b]T, involving the coupling of a suitably substituted aryl bromide and a boronic acid. tandfonline.com By carefully selecting the starting materials, the thiophene ring can be fused to the phenanthrene core at the desired position to yield the [4,3-b] isomer. This approach has been utilized to prepare P[4,3-b]T and its dihydrodiol derivatives for metabolism and mutagenicity studies. tandfonline.com

Other Regioisomeric Phenanthro[b]thiophenes and their Synthetic Access

A variety of other regioisomeric phenanthro[b]thiophenes exist, and their synthesis often requires tailored strategies.

Phenanthro[9,10-b]thiophene: This isomer can be synthesized through methods that construct the thiophene ring onto a pre-existing phenanthrene core.

Phenanthro[2,3-b]thiophene: The synthesis of this class of compounds can involve building the phenanthrene ring onto a benzothiophene (B83047) precursor or vice-versa.

Phenanthro[9,10-c]thiophene: As mentioned earlier, this isomer can be synthesized via a DDQ-promoted cyclo-oxidation of 3,4-diaryl thiophenes in the presence of triflic acid. researchgate.netnih.gov The success of this reaction is dependent on the nature and position of substituents on the aryl rings. nih.gov

The synthetic accessibility of these different isomers is critical for a comprehensive understanding of the structure-property relationships within the phenanthrothiophene family.

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core is crucial for modulating its physicochemical properties and for studying its biological activities and potential applications in materials science. Various synthetic strategies have been developed to introduce specific functional groups, such as hydroxyls and sulfones, onto the aromatic scaffold.

Dihydrodiols are key metabolites in the bioactivation of polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogs. The synthesis of dihydrodiol derivatives of this compound (P[3,4-b]T) is essential for metabolic and toxicological studies. tandfonline.comtandfonline.com A common strategy involves a multi-step sequence starting from a methoxy-substituted P[3,4-b]T precursor. tandfonline.comacs.org

The synthesis of P[3,4-b]T 8,9-diol, for instance, begins with the preparation of 9-methoxy-P[3,4-b]T. This intermediate is then subjected to a three-step conversion process:

Demethylation: The methoxy group is removed using a demethylating agent like boron tribromide (BBr₃) to yield the corresponding phenol (a hydroxyl group). tandfonline.com

Oxidation: The resulting phenol is oxidized to an o-quinone derivative. Fremy's salt is an effective oxidizing agent for this transformation. tandfonline.com

Reduction: The final step is the stereospecific reduction of the o-quinone to a trans-dihydrodiol. tandfonline.comacs.org This is typically achieved using sodium borohydride (NaBH₄) in the presence of oxygen. tandfonline.com The trans stereochemistry of the vicinal diols is confirmed by NMR spectroscopy, which shows a significant coupling constant between the carbinol protons. acs.orgnih.gov

A similar sequence is employed for the synthesis of P[3,4-b]T 6,7-diol, starting from a different methoxy precursor. tandfonline.com The Suzuki cross-coupling reaction is a key method used to assemble the core structure of the necessary precursors from readily available aryl bromides and boronic acids. tandfonline.comtandfonline.com

Table 1: Synthetic Sequence for this compound Dihydrodiols tandfonline.comacs.org

Step Reaction Reagents Product
1 Demethylation BBr₃ Phenol derivative
2 Oxidation Fremy's Salt o-Quinone derivative

The oxidation of the sulfur atom in the thiophene ring to a sulfone group significantly alters the electronic properties of the molecule. This transformation can be achieved using various oxidizing agents. While direct oxidation of this compound is not extensively detailed, established methods for the oxidation of thiophenes and their fused-ring analogues like benzothiophenes and dibenzothiophenes are applicable. dicp.ac.cnnih.gov

A common and efficient method involves the use of hydrogen peroxide (H₂O₂) as the primary oxidant in the presence of a catalyst. dicp.ac.cnnih.gov Methyltrioxorhenium (MTO) is a particularly effective catalyst for this two-step oxidation, which proceeds through a sulfoxide intermediate. nih.gov Other catalytic systems, such as those based on tantalum carbide or niobium carbide, can also be used to achieve high yields of the corresponding sulfones. organic-chemistry.org The choice of catalyst can sometimes allow for selective oxidation to either the sulfoxide or the sulfone. organic-chemistry.org

Another approach is the use of trifluoroperacetic acid, which can oxidize the thiophene sulfur, leading to the formation of a sulfone product. wikipedia.org For electron-poor thiophene systems, a storable oxidizing solution prepared from aqueous H₂O₂ and phosphorus pentoxide (P₂O₅) has proven effective for clean conversion to sulfones. researchgate.net

Table 2: Common Reagents for Thiophene Oxidation to Sulfones dicp.ac.cnnih.govorganic-chemistry.orgresearchgate.net

Oxidizing System Description
CH₃ReO₃ / H₂O₂ Catalytic system for complete oxidation to sulfone via a sulfoxide intermediate. nih.gov
Niobium Carbide / H₂O₂ Efficiently affords the corresponding sulfones. organic-chemistry.org
Urea-Hydrogen Peroxide / Phthalic Anhydride A metal-free, environmentally benign method. organic-chemistry.org

The thieno[3,4-b]thiophene (B1596311) core, which forms part of the this compound structure, can be functionalized to create a diverse range of derivatives. A key strategy involves the introduction of a hydroxyl group, which serves as a versatile handle for subsequent transformations. rsc.org

A palladium-catalyzed method has been developed for the synthesis of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate. rsc.orgresearchgate.net This compound is a critical building block that enables the modular assembly of various 3-substituted derivatives. The introduction of different functional groups at the C3-position via this hydroxy-based transformation allows for the fine-tuning of the molecule's photophysical properties, such as photoluminescence. rsc.orgresearchgate.net This approach is valuable for developing new materials for organic electronics and optoelectronics. rsc.org

Thiophene-based fused aromatic systems are important components in the design of π-conjugated materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and polymer solar cells. nih.gov Incorporating the rigid and extended π-system of this compound into polymers can enhance charge transport properties and stability.

The primary methods for creating these conjugated systems are transition metal-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings. nih.gov These reactions efficiently form carbon-carbon bonds between aromatic monomer units. nih.gov For instance, a di-halogenated this compound derivative could be polymerized with a di-stannylated or di-boronylated co-monomer to produce a donor-acceptor conjugated copolymer. rsc.org The synthesis of such polymers is a key step toward their use in electronic devices. The introduction of thiophene-fused moieties into conjugated backbones is a widely used strategy to create low band gap polymers with desirable HOMO/LUMO energy levels for photovoltaic applications. thieme.de

Retrosynthetic Analysis in this compound Synthesis

Retrosynthetic analysis is a method for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.in This process involves "disconnections," which are imaginary bond cleavages corresponding to the reverse of known, reliable chemical reactions. lkouniv.ac.inscitepress.org

The synthesis of a complex fused-ring system like this compound can be approached by considering several key retrosynthetic disconnections.

C-C Bond Disconnection (Suzuki/Stille Coupling): Many syntheses of the this compound core rely on Suzuki or similar cross-coupling reactions to build the phenanthrene framework. tandfonline.com A logical disconnection is therefore at one of the carbon-carbon bonds connecting the naphthalene and thiophene precursors. This leads back to an appropriately substituted aryl halide (e.g., a bromo-naphthalene derivative) and a thiophene boronic acid (or vice versa).

Thiophene Ring Annulation: The thiophene ring itself can be disconnected. A common strategy for thiophene synthesis is the Fiesselmann thiophene synthesis or related cyclization reactions. acs.org This would involve disconnecting the C-S bonds, leading back to a precursor with appropriately placed functional groups, such as a 1,3-dielectrophilic substrate that can react with a sulfur source. acs.org Another approach involves the cyclization of a precursor already containing the sulfur atom, such as a substituted thioether. nih.gov

Phenanthrene Ring Annulation (Photochemical Cyclization): The phenanthrene unit is often formed via an intramolecular cyclization reaction. A key disconnection is the C-C bond formed during this cyclization. A classic method is the photochemical cyclization of a stilbene-like precursor. researchgate.net Therefore, a retrosynthetic step would be to open one of the rings of the phenanthrene moiety to reveal a substituted stilbene containing the thiophene ring.

These disconnection strategies provide a logical roadmap for constructing the complex this compound scaffold from simpler, more accessible precursors.

Application of Computational Retrosynthesis Tools in Designing Pathways

The design of synthetic pathways for complex polycyclic aromatic compounds such as this compound and its derivatives has been significantly enhanced by the advent of computational retrosynthesis tools. These software platforms employ sophisticated algorithms to navigate the intricate landscape of possible chemical transformations, offering chemists a powerful resource for identifying efficient and novel synthetic routes.

Computer-aided synthesis planning (CASP) tools, such as SYNTHIA®, provide an unbiased and systematic approach to retrosynthesis. synthiaonline.comsigmaaldrich.com By inputting the target molecule, this compound, into the software, a chemist can initiate a search for viable synthetic pathways. The software deconstructs the target molecule into simpler, commercially available starting materials by applying a vast database of expert-coded reaction rules. synthiaonline.comsigmaaldrich.com This process generates a multitude of potential retrosynthetic disconnections and corresponding synthetic routes.

The utility of these tools extends beyond simple pathway generation. Chemists can customize the search parameters to align with specific research goals. For instance, constraints can be set to prioritize routes with fewer steps, higher yields, or lower costs of starting materials. synthiaonline.com Furthermore, the software can be programmed to avoid certain undesirable reagents or reaction conditions, thereby promoting greener and safer synthetic protocols. merckmillipore.com The output from these programs typically includes detailed information for each proposed step, such as reaction conditions, relevant publications, and potential side products, which aids in the experimental planning process. synthiaonline.com

For a molecule like this compound, a computational retrosynthesis tool might propose several strategic disconnections. These could involve the formation of the thiophene ring via a Paal-Knorr synthesis or a Gewald reaction, or the construction of the phenanthrene backbone through various cyclization strategies. The software would evaluate the feasibility of each disconnection based on its extensive reaction knowledge base.

Below is a hypothetical interactive data table illustrating the type of output a computational retrosynthesis tool might generate for the synthesis of this compound.

Pathway ID Key Precursors Key Reaction Type Number of Steps Estimated Overall Yield (%) Starting Material Cost Index
PBT-0012-Naphthalenethiol, 2-Chlorophenylacetic acidThio-annulation435Medium
PBT-002Phenanthrene, Thionyl chlorideElectrophilic Cyclization528Low
PBT-0033-Bromophenanthrene, 4-BromothiopheneSuzuki Coupling342High
PBT-004Naphthalene-2-carbaldehyde, 2-Thienylacetic acidPerkin Condensation625Low

Note: The data in this table is hypothetical and for illustrative purposes only.

The pathways presented in the table represent a fraction of the possibilities that a retrosynthesis tool could generate. Each proposed route can be further explored within the software to examine the individual reaction steps in detail. By comparing these computer-generated pathways, chemists can make more informed decisions about which synthetic strategy to pursue in the laboratory. This computational pre-screening significantly reduces the time and resources spent on trial-and-error experimentation, accelerating the discovery and development of new synthetic methodologies for complex molecules like this compound.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms within a molecule. For complex heteroaromatic systems like phenanthro[3,4-b]thiophene, a combination of one- and two-dimensional NMR techniques is often required for unequivocal spectral assignment. najah.edu

The proton (¹H) NMR spectrum of this compound is characterized by a high degree of signal congestion due to the presence of many protons in similar aromatic environments. najah.edu High-field NMR spectrometers (e.g., 500 MHz) are employed to achieve the necessary resolution for distinguishing these signals. najah.edu

A key structural feature of this compound is its inherent helicity. Due to steric hindrance between the hydrogen atoms at positions 1 and 11, the molecule adopts a pronounced helical conformation in solution. najah.edu This non-planar structure is confirmed by Nuclear Overhauser Effect (NOE) measurements. NOE experiments can determine the through-space proximity of protons. For this compound, a measured separation of approximately 1.99 Å between H1 and H11 provides strong evidence for this helical twist. najah.edu A similar helical structure is observed in the related compound benzo[b]phenanthro[4,3-d]thiophene, which shows an average H-1 to H-13 separation of 2.06 ± 0.04 Å, further supporting the model of helicity in these types of fused systems. najah.edu

Proton Position Typical Chemical Shift (ppm) Range Key Correlations / Observations
H1 High (downfield) Sterically hindered, shows NOE with H11
H11 High (downfield) Sterically hindered, shows NOE with H1
Thiophene (B33073) Protons 7.0 - 8.0 Influenced by the sulfur heteroatom

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. While ¹³C spectra are generally simpler than ¹H spectra due to the low natural abundance of the ¹³C isotope and proton decoupling (which results in single lines for each carbon), the large number of similar aromatic carbons in this compound still presents an assignment challenge. najah.educompoundchem.com Quaternary carbons, which lack attached protons, are typically observed as weaker signals. oregonstate.edu The chemical shifts of carbons in heteroaromatic systems are influenced by factors such as proximity to the heteroatom and ring strain. organicchemistrydata.org Unequivocal assignment of the highly congested ¹³C NMR spectrum of this compound requires advanced techniques, particularly two-dimensional methods. najah.edu

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra of this compound and its analogues. najah.edunajah.edu These techniques work by correlating NMR signals based on different parameters, such as through-bond scalar coupling or through-space dipolar coupling.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbons. It is instrumental in mapping the proton connectivity networks within the individual rings of the molecule. najah.edu

¹H-¹³C Chemical Shift Correlation (HETCOR/HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of many carbon resonances based on the already-determined proton assignments. najah.edu

Autocorrelated ¹³C-¹³C Double Quantum Coherence: This advanced technique helps to establish the carbon-carbon connectivity of the molecular skeleton. It is particularly useful for tracing the connections between quaternary carbons and their neighbors, which cannot be determined by HETCOR or COSY. najah.edunajah.edu

Heteronuclear Relayed Coherence Transfer: This method can be used in concert with other techniques to map connectivity networks, even in highly congested spectra. najah.edu

The combined application of these 2D NMR methods has enabled the total and unequivocal assignment of the ¹H and ¹³C NMR spectra of this compound. najah.edu

X-ray Crystallography for Solid-State Structure Determination

While NMR reveals the structure in solution, X-ray crystallography provides a precise picture of the molecule's conformation and packing in the solid state.

X-ray crystal structure analysis has been successfully performed on derivatives such as methyl phenanthro[4,3-b]thiophene-5-methylcarboxylate. researchgate.net This analysis confirms the atomic connectivity and provides precise measurements of bond lengths and angles. In this derivative, the molecule is an analogue of najah.eduhelicene where a terminal benzene (B151609) ring is replaced by a thiophene ring. researchgate.net The analysis reveals that the shortest C-C bonds, indicating the most double-bond character, are those in the meta position relative to the ring-fusing bonds. researchgate.net The benzothiophene (B83047) ring systems in related derivatives are found to be essentially planar. nih.gov

Fused thiophene systems containing a phenanthrene (B1679779) core often exhibit non-planar, helical structures due to steric repulsion in the "fjord" or "bay" regions of the molecule. najah.eduresearchgate.net

In the crystal structure of methyl phenanthro[4,3-b]thiophene-5-methylcarboxylate, the helical nature is quantified by a torsion angle of 8.6°. researchgate.net This twist is a result of steric hindrance, though it is less pronounced than in some related all-carbon helicenes. The distance between the two hydrogen-bearing carbons on opposite sides of the bay region in this derivative is 2.97 Å. researchgate.net In contrast, some related molecules, such as methyl phenanthro[1,2-b]thiophene-9-carboxylate, are found to be planar. researchgate.net The tendency towards planarity or a helical twist is a delicate balance between the strain of steric hindrance and the stabilizing energy of π-system conjugation. The specific arrangement and type of fused rings, as well as the presence of substituents, determine the final solid-state conformation. researchgate.netmdpi.com

Table 2: Crystallographic Data for a Phenanthro[4,3-b]thiophene Derivative Data for Methyl phenanthro[4,3-b]thiophene-5-methylcarboxylate researchgate.net

Parameter Value Significance
Torsion Angle 8.6° Quantifies the helical twist of the molecule.

Spectroelectrochemical Characterization of Redox States

Spectroelectrochemistry is a powerful analytical method used to investigate the electronic properties of molecules by observing their spectroscopic changes as they undergo electrochemical oxidation or reduction. For thiophene-fused polycyclic aromatic hydrocarbons like this compound, this technique provides critical insights into the stability and electronic structure of their charged species (redox states). The process involves applying a controlled potential to a solution of the compound within a specialized cell that allows for simultaneous measurement of its absorption spectrum (typically UV-Vis-NIR).

When a voltage is applied, the neutral molecule can be oxidized, sequentially forming a radical cation and then a dication. Each of these species has a unique electronic configuration and, consequently, a distinct absorption spectrum. The oxidation of the sulfur atom in the thiophene ring transforms its electron-donating character into an electron-accepting sulfonyl group, which significantly modulates the electronic structure.

Upon the first oxidation, the formation of the radical cation is typically accompanied by the disappearance of the absorption bands corresponding to the neutral molecule and the emergence of new, lower-energy (longer wavelength) absorption bands, often extending into the near-infrared (NIR) region. rsc.orgresearchgate.net These new bands are characteristic of the electronic transitions within the singly-occupied molecular orbital (SOMO) of the radical species. Further oxidation to the dication state results in another set of spectral changes, often leading to a slight blue-shift compared to the radical cation but still significantly red-shifted from the neutral molecule. The stability of these charged species can be assessed by the reversibility of the spectral changes when the potential is cycled.

While specific spectroelectrochemical data for this compound is not extensively detailed in the literature, the behavior of analogous fused-thiophene systems provides a clear precedent. For instance, studies on various thiophene-containing conjugated molecules demonstrate that they can be oxidized into radical cations with absorptions extending to 1300 nm. rsc.org Electrochemical and spectroelectrochemical studies on related systems confirm that electron transfer processes are centered on the fused aromatic ligand. cardiff.ac.ukresearchgate.net

Table 1: Representative Spectroelectrochemical Data for Thiophene-Based Systems

Compound FamilyRedox StateKey Absorption Bands (λmax, nm)
Fused Thiophene-Pyran ConjugatesRadical CationBands extending to ~1300 nm rsc.org
Diferrocenyl-dihydrothiopyranMixed-Valent Cation (1e⁻ oxidation)Low-energy IVCT bands between 1000-3000 nm rsc.org
Thiophene-Terephthalate DerivativesAnion Radical (1e⁻ reduction)New absorptions at low potentials (-2.2 V vs Fc/Fc⁺) researchgate.net

IVCT = Inter-Valence Charge Transfer

Advanced Microscopic Techniques for Material Characterization

The performance of organic electronic devices, such as organic field-effect transistors (OFETs), is critically dependent on the molecular ordering and morphology of the semiconductor thin film. Advanced microscopic techniques, particularly Atomic Force Microscopy (AFM), are indispensable for characterizing the surface topography of materials based on this compound and its isomers at the nanoscale. rsc.orgspectraresearch.com

AFM provides three-dimensional surface profiles with high spatial resolution, allowing for the quantification of key morphological parameters like surface roughness, grain size, and domain structure. spectraresearch.comoxinst.com This information is vital for understanding how processing conditions influence the final film structure and, consequently, its electronic properties.

A detailed study on a closely related isomer, Phenanthro[1,2-b:8,7-b']dithiophene, demonstrates the utility of AFM in material characterization. rsc.org In this research, thin films of the compound were prepared using two different methods: direct thermal evaporation in a vacuum and deposition from a solution. AFM was used to analyze and compare the resulting film morphologies.

The thermally evaporated films were found to consist of small, densely packed grains, indicating a uniform and well-ordered structure. In contrast, films deposited from a solution exhibited a morphology characterized by larger, needle-like crystalline domains. This difference in structure, directly visualized by AFM, has profound implications for charge transport, as the larger crystalline domains in the solution-processed films can facilitate more efficient carrier movement, potentially leading to higher device performance. rsc.orgrsc.org The investigation of thin film microstructure and crystallinity with techniques like AFM is a crucial step in optimizing materials for electronic applications. rsc.org

Table 2: Morphological Characterization of Phenanthro[1,2-b:8,7-b']dithiophene Thin Films via AFM

This table summarizes findings on an isomer to illustrate the application of AFM for material characterization.

Deposition MethodObserved MorphologyKey FeaturesReference
Thermal EvaporationSmall, granular structureDensely packed, uniform grains rsc.org
Solution DepositionNeedle-like crystalsLarger crystalline domains rsc.org

Theoretical and Computational Investigations of Phenanthro 3,4 B Thiophene Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of polycyclic aromatic compounds, including those containing heteroatoms like sulfur. For Phenanthro[3,4-b]thiophene, DFT studies provide fundamental insights into its molecular orbitals, geometry, and spectroscopic characteristics.

DFT calculations are instrumental in characterizing the electronic structure of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they determine the molecule's electronic behavior, including its reactivity and optical properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

In systems analogous to this compound, such as those based on thienothiophene, the electronic properties are heavily influenced by the π-conjugated system. e3s-conferences.org DFT calculations, often using functionals like B3LYP, are employed to determine the energies of these frontier orbitals. e3s-conferences.orgnih.gov For many thiophene-based conjugated systems, the HOMO is typically a π-orbital with significant electron density on the thiophene (B33073) ring, while the LUMO is a π*-orbital. The distribution of these orbitals across the phenanthrene (B1679779) and thiophene moieties dictates the charge transfer characteristics of the molecule upon excitation.

Computational MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference Compound
B3LYP6-31G(d)-5.17-3.741.43EDOT-DPP Polymer
B3LYP6-31G(d)-5.20-3.761.44EDOT-DPP Polymer Derivative
B3LYP6-311++G(d,p)-6.23-2.214.022-Methoxythiophene

The fusion of the phenanthrene and thiophene rings in this compound results in a sterically hindered structure. Experimental studies, particularly those utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, have suggested that this compound adopts a pronounced helical conformation in solution. najah.edu This helicity is a consequence of the steric repulsion between the hydrogen atoms on the terminal rings of the phenanthrene moiety and the thiophene ring.

Computational conformational analysis and geometrical optimization using DFT are essential to quantify the extent of this helical distortion. dergipark.org.tr By employing various DFT functionals and basis sets, researchers can calculate the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net These calculations can provide a detailed three-dimensional structure of the molecule, confirming the helical nature suggested by experimental data and allowing for the determination of the most stable conformer.

ParameterCalculated ValueMethod/Basis Set
Dihedral Angle (Illustrative)~15-25°DFT/B3LYP/6-31G(d)
C-S Bond Length (Thiophene)~1.7 ÅDFT/B3LYP/6-31G(d)
C=C Bond Length (Thiophene)~1.37 ÅDFT/B3LYP/6-31G(d)

Note: The values in this table are typical for fused thiophene systems and are intended to be illustrative for this compound.

The complex and highly congested ¹H and ¹³C NMR spectra of this compound present a significant challenge for unequivocal assignment based on experimental data alone. najah.edu Computational methods, particularly DFT-based predictions of NMR chemical shifts, are therefore invaluable tools for the structural elucidation of this and related complex molecules.

The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate the isotropic magnetic shielding tensors, which can then be converted to chemical shifts. By comparing the theoretically predicted chemical shifts with the experimental spectrum, a confident assignment of the resonances to specific nuclei in the molecule can be achieved. This approach has been successfully applied to a wide range of heterocyclic and polycyclic aromatic compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the photophysical properties of this compound, such as its absorption and emission characteristics, it is necessary to investigate its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for this purpose. rsc.org TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and nature of electronic transitions. nih.gov

For thiophene-based compounds, the low-lying excited states are often characterized by π-π* transitions. nih.gov TD-DFT studies can reveal whether these transitions are localized on the phenanthrene or thiophene moieties, or if they involve significant intramolecular charge transfer between these two components. However, it is important to note that for some thiophene derivatives, standard TD-DFT functionals may provide a qualitatively incorrect description of the excited state ordering and character. nih.gov Therefore, careful selection of the functional or the use of higher-level ab initio methods may be necessary for accurate predictions.

Excited StateExcitation Energy (eV)Oscillator Strength (f)Dominant Transition
S1~3.0-3.5~0.1-0.3HOMO -> LUMO
S2~3.5-4.0~0.4-0.6HOMO-1 -> LUMO
S3~4.0-4.5~0.2-0.4HOMO -> LUMO+1

Note: This table presents hypothetical TD-DFT data for this compound based on typical values for polycyclic aromatic hydrocarbons with fused thiophene rings.

Computational Approaches to Nonlinear Optical Properties

Molecules with extended π-conjugated systems and significant intramolecular charge transfer characteristics are often candidates for nonlinear optical (NLO) materials. The unique electronic structure of this compound suggests that it may exhibit interesting NLO properties. Computational methods are essential for the prediction and understanding of these properties at the molecular level.

DFT calculations can be used to determine the static and frequency-dependent polarizabilities (α) and first and second hyperpolarizabilities (β and γ), which are the microscopic measures of the NLO response of a molecule. researchgate.netfrontiersin.org For molecules with a donor-π-acceptor architecture, the magnitude of the first hyperpolarizability (β) is particularly important for second-order NLO applications. Although this compound itself does not have a strong intrinsic donor-acceptor character, its derivatives with strategically placed electron-donating and -withdrawing groups could be designed to enhance its NLO response. Theoretical calculations can guide the synthesis of such derivatives with optimized NLO properties. nih.gov

Theoretical Modeling of Charge Transfer and Transport Phenomena

The interest in thiophene-based materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), has driven theoretical studies on their charge transfer and transport properties. rsc.org For this compound, computational modeling can provide insights into its potential as a charge-carrying component in such devices.

Key parameters that govern charge transport in organic materials include the reorganization energy and the electronic coupling between adjacent molecules. DFT calculations can be used to compute the reorganization energy for both holes (cations) and electrons (anions), which represents the energy required for the geometry of a molecule to relax from its neutral-state geometry to its charged-state geometry. A lower reorganization energy is generally favorable for efficient charge transport. scielo.br

Furthermore, the electronic coupling (or transfer integral) between neighboring molecules in a crystal or thin film determines the facility with which charge can hop from one molecule to the next. This parameter can also be calculated using quantum chemical methods. By combining these calculated parameters within the framework of Marcus theory or more sophisticated models, the charge carrier mobility can be estimated. scielo.br These theoretical predictions can guide the design and synthesis of this compound derivatives with improved charge transport characteristics.

Reactivity and Functionalization Strategies of Phenanthro 3,4 B Thiophene

Regioselective Functionalization of the Phenanthro[3,4-b]thiophene Core

Achieving regioselective functionalization is paramount in tailoring the properties of complex aromatic systems like this compound for specific applications. The thiophene (B33073) ring, in particular, offers reactive sites for the introduction of new substituents.

Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heteroaromatic compounds, including thiophenes. nih.gov In the context of fused thiophene systems, such as benzo[b]thiophene, palladium-catalyzed C-H arylation has been shown to be a viable strategy. nih.govubc.ca For this compound, the thiophene moiety presents two C-H bonds that are susceptible to activation. The regioselectivity of these reactions is often influenced by the choice of catalyst, ligands, and reaction conditions.

Research on related benzo[b]thiophene systems has demonstrated that C2-arylation is often favored. ubc.ca This preference is attributed to the higher acidity of the α-protons of the thiophene ring. However, reaction conditions can be tuned to favor β-arylation. ruhr-uni-bochum.de For instance, the use of specific phosphine (B1218219) ligands in palladium catalysis has been shown to direct arylation to the β-position of thiophenes. dtu.dk Chelation-assisted C-H activation, employing a directing group, can also effectively control the site of functionalization. figshare.com

While specific studies on the C-H arylation of this compound are limited, the principles derived from studies on benzo[b]thiophene and other thienoacenes are applicable. A proposed catalytic cycle for the palladium-catalyzed direct arylation of the thiophene moiety would likely involve C-H bond cleavage assisted by a base, followed by reductive elimination from an arylpalladium intermediate. The regioselectivity would be a delicate balance between the inherent reactivity of the C-H bonds and the steric and electronic influences of the catalyst system.

Table 1: Representative Conditions for Palladium-Catalyzed C-H Arylation of Thiophene Derivatives

CatalystLigandBaseSolventTemperature (°C)RegioselectivityReference
Pd(OAc)₂P[OCH(CF₃)₂]₃Ag₂CO₃Dioxane100β-selective dtu.dk
Pd₂(dba)₃·CHCl₃NoneNaOAcDMA30α-selective ubc.ca
Pd(OAc)₂2,2'-bipyridylK₂CO₃Toluene110α-selective dtu.dk

This table presents data for related thiophene compounds to illustrate the principles of regioselective C-H arylation.

Oxidative coupling is a key strategy for the synthesis of conjugated dimers and polymers from aromatic monomers. For this compound, this approach can lead to the formation of materials with extended π-conjugation, which are of interest for applications in organic electronics. The polymerization can proceed through the coupling of the thiophene units, leading to the formation of poly(this compound).

Vapor phase polymerization (VPP) has been successfully employed for the deposition of thin films of poly(thieno[3,4-b]thiophene), a close isomer of the target compound. nih.gov This technique involves exposing a substrate coated with an oxidant to the monomer vapor. The resulting polymer films can exhibit high electrical conductivity. nih.gov The properties of the polymer, such as conductivity and film morphology, are highly dependent on the polymerization conditions, including the oxidant concentration, polymerization time, and temperature. nih.gov

Chemical oxidative polymerization in solution is another common method. Oxidants such as iron(III) chloride (FeCl₃) are often used to initiate the polymerization of thiophene derivatives. nih.gov The regiochemistry of the linkages in the resulting polymer is crucial for its electronic properties. Head-to-tail linkages generally lead to more planar polymer backbones and higher charge carrier mobilities.

Table 2: Optimized Conditions for Vapor Phase Polymerization of Thieno[3,4-b]thiophene (B1596311)

Oxidant Concentration (wt%)Polymerization Time (min)Vaporizing Temperature (°C)Conductivity (S cm⁻¹)Reference
121560>700 nih.gov

This data is for the closely related isomer, thieno[3,4-b]thiophene, and serves as a model for the polymerization of this compound.

Introduction of Functional Groups for Modulating Electronic and Optical Behavior

The introduction of specific functional groups onto the this compound core is a powerful strategy for fine-tuning its electronic and optical properties. For instance, the synthesis of phenanthro[2,1-b:7,8-b']dithiophene derivatives with various alkyl and decylthienyl side chains has demonstrated that such modifications can significantly impact solubility and π-conjugation length. ubc.ca

Electron-donating and electron-withdrawing groups can be strategically placed to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This, in turn, affects the band gap and the absorption and emission characteristics of the material. For instance, in a study on 1,1′,3,3′-tetraaryl-4,4′-bibenzo[c]thiophene derivatives, the introduction of electron-donating tert-butylphenyl groups and electron-withdrawing cyanophenyl groups led to a lowering of the oxidation potential and a red-shift in the absorption and fluorescence spectra. nih.gov

Theoretical studies, such as those using density functional theory (DFT), can provide valuable insights into how different functional groups will impact the electronic structure and optical properties of conjugated systems like this compound. nih.gov These computational approaches can guide the synthetic chemist in the rational design of new derivatives with desired properties for applications in organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Table 3: Effect of Functionalization on the Optical Properties of Fused Thiophene Systems

CompoundFunctional GroupAbsorption Max (nm)Emission Max (nm)Reference
1,1'-Di-tert-butylphenyl-4,4'-bibenzo[c]thiophenetert-butylphenyl365430 nih.gov
1,1'-Dicyanophenyl-4,4'-bibenzo[c]thiophenecyanophenyl375455 nih.gov
C8-Phenanthro[2,1-b:7,8-b']dithiopheneOctyl390412 ubc.ca

This table showcases data from related fused thiophene systems to illustrate the impact of functionalization on optical properties.

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of the reactions used to functionalize this compound is crucial for optimizing reaction conditions and achieving desired outcomes.

The mechanism of palladium-catalyzed C-H activation and arylation of thiophenes has been the subject of both experimental and computational studies. dtu.dkdtu.dk Several pathways have been proposed, including an electrophilic aromatic substitution-type mechanism and a concerted metalation-deprotonation (CMD) pathway. dtu.dk DFT calculations have shown that the operative mechanism can be influenced by the ligands on the palladium catalyst. For example, with a 2,2'-bipyridyl ligand, a metalation/deprotonation pathway is favored, leading to α-arylation. dtu.dk In contrast, with a bulky phosphine ligand, a Heck-type arylation mechanism can become dominant, resulting in β-selectivity. dtu.dk

In some cases, a cooperative catalytic system involving more than one metal can be employed. For instance, the use of a Ag(I) co-catalyst in the palladium-catalyzed arylation of benzo[b]thiophenes has been shown to enable the reaction to proceed at near-room temperature. ubc.ca Mechanistic studies suggest that the Ag(I) salt facilitates the C-H activation step. ubc.ca

The sulfur atom in the thiophene ring of this compound can be oxidized to form a thiophene S-oxide. Thiophene S-oxides are reactive intermediates that can undergo a variety of transformations. researchtrends.netrsc.org The formation of thiophene S-oxides is typically achieved by oxidation with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA). nsf.gov The presence of a Lewis acid or a protic acid can help to prevent over-oxidation to the corresponding thiophene S,S-dioxide. nsf.gov

Thiophene S-oxides are known to act as dienes in Diels-Alder reactions, providing a route to complex, functionalized aromatic compounds. researchtrends.netrsc.org They can also undergo deoxygenation, either thermally or photochemically, to regenerate the parent thiophene. nsf.gov The reactivity of the thiophene S-oxide derived from this compound would be influenced by the electronic nature of the fused phenanthrene (B1679779) system.

Advanced Applications of Phenanthro 3,4 B Thiophene in Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

The unique photoluminescent properties of phenanthro[3,4-b]thiophene derivatives make them promising candidates for use in OLEDs. These devices rely on organic materials that can efficiently convert electrical energy into light. The incorporation of thiophene-based structures has been a key strategy in developing highly emissive materials with tunable colors.

Thiophene-based materials are of significant interest for emissive applications due to their stability, synthetic versatility, and the ability to tune their absorption and emission spectra. chem960.com Donor-π-acceptor (D-π-A) type molecules incorporating a thienothiophene core have been successfully designed and synthesized for use as emitters in OLEDs. buffalostate.eduacs.org For instance, a D-π-A compound featuring a triphenylamine donor, a dimesitylboron acceptor, and a thieno[3,2-b]thiophene π-conjugated linker has been shown to be a highly suitable fluorophore for OLED applications. buffalostate.edu This material exhibited high fluorescence quantum yields of 86% in solution and 41% in the solid state. buffalostate.edu An OLED device using this compound as the emitter demonstrated a maximum external quantum efficiency of 4.61% and a maximum power efficiency of 6.70 lm/W, emitting green light. buffalostate.eduacs.org

The introduction of a five-membered thiophene (B33073) ring as the π-core in multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters has also proven to be a successful strategy. researchgate.net One such emitter, Th-BN, which incorporates a thiophene core, exhibited a high luminous efficiency of 97% and a narrow green emission at 512 nm. researchgate.net OLEDs based on Th-BN achieved an excellent external quantum efficiency of 34.6% with reduced efficiency roll-off at high luminance. researchgate.net These findings underscore the potential of thiophene-based structures, including the this compound scaffold, in creating highly efficient and stable fluorescent components for next-generation displays.

Performance of Thiophene-Based Emitters in OLEDs
Emitter TypeCore StructureMax. External Quantum Efficiency (EQE)Max. Power EfficiencyEmission Color (λEL)
D-π-A FluorophoreThieno[3,2-b]thiophene4.61%6.70 lm/WGreen (512 nm)
MR-TADFThiophene34.6%-Green (512 nm)

Conjugated copolymers incorporating thiophene and its fused derivatives are extensively used as the emissive layer in OLEDs. researchgate.netepdf.pub The inclusion of thiophene units in the polymer backbone can significantly influence the material's electronic properties and, consequently, the device's performance. researchgate.net For example, the addition of a thiophene linker into a fluorene-benzotriazole based polymer was investigated for the purpose of achieving white light emission. researchgate.net A polymer without the thiophene linker (SP3) produced a greenish-yellow emission with a maximum brightness of 1001 cd m-2, while the thiophene-containing copolymer (TP2) emitted a bright yellow light with a maximum current efficiency of 1.38 cd A-1. researchgate.net This demonstrates that the strategic integration of thiophene moieties can tune the electroluminescent properties of the resulting copolymers.

Furthermore, low bandgap donor-acceptor copolymers are being developed for near-infrared (NIR) OLEDs. A copolymer comprising a terthiophene derivative and benzothiadiazole, end-capped with triphenylamine groups (3TBT-TPA), was used in NIR-OLEDs and achieved an external quantum efficiency of up to 0.58%. These examples highlight the versatility of thiophene-based copolymers in creating OLEDs with a wide range of emission colors, from the visible to the near-infrared spectrum.

Organic Photovoltaics (OPVs) and Organic Solar Cells

The development of efficient organic photovoltaic devices hinges on the design of materials that can effectively absorb sunlight and convert it into electrical energy. This compound derivatives have been instrumental in the creation of high-performance donor materials for OPVs due to their favorable electronic and optical properties.

The donor-acceptor (D-A) approach is a cornerstone in the design of organic materials for solar cells. researchgate.netepdf.pub This architecture involves combining an electron-donating unit with an electron-accepting unit to create a material with a low bandgap, which allows for broader absorption of the solar spectrum. Thiophene and its derivatives, including the electron-rich thienothiophene systems, are widely used as donor units in these copolymers.

The benzodithiophene (BDT) unit is another popular donor block that, when combined with acceptor units, leads to materials with enhanced charge carrier mobility due to the planar structure which facilitates π-π stacking. Copolymers based on BDT and thieno[3,4-b]thiophene (B1596311) have been particularly successful. The polymer PTB7, which incorporates these two moieties, is a benchmark material in the field of organic solar cells. Theoretical studies on derivatives of PTB7 continue to explore new chemical modifications to further improve its properties for OPV applications.

A key objective in OPV research is the development of low bandgap polymers that can harvest a larger portion of the solar spectrum. researchgate.net The introduction of the thieno[3,4-b]thiophene unit as a strong acceptor moiety in D-A copolymers has been a milestone in achieving this goal. When copolymerized with benzo[1,2-b:4,5-b′]dithiophene (BDT), it yields polymers with bandgaps around 1.6 eV. The aforementioned polymer PTB7, based on this combination, achieved a power conversion efficiency (PCE) of 7.4% without extensive device optimization.

Further research has led to the synthesis of new low bandgap copolymers incorporating thieno-[3,4-b]thiophene. For example, a polymer synthesized from thieno-[3,4-b]thiophene and benzo[1,2-b:4,5-b′]difuran units (PBDFTT-C) exhibited a low bandgap of 1.48 eV and a broad absorption spectrum extending to 840 nm. Photovoltaic cells fabricated with this polymer achieved a PCE of 4.4%. Another study on new thieno[3,4-b]thiophene-based polymers with deep HOMO levels reported a PCE of 4.8% when blended with a fullerene acceptor. The control of the orientation of the thieno[3,4-b]thiophene unit within the polymer backbone has also been shown to enhance device performance, with a regioregular polymer exhibiting a PCE as high as 7.79%.

Performance of this compound-based Polymers in OPVs
Polymer Name/TypeCo-monomer(s)Optical Bandgap (eV)Power Conversion Efficiency (PCE)
PTB7Benzo[1,2-b:4,5-b′]dithiophene~1.67.4%
PBDFTT-CBenzo[1,2-b:4,5-b′]difuran1.484.4%
P1Benzo[1,2-b:4,5-b′]dithiophene-4.8%
Regioregular PBDTTT-C-TBenzo[1,2-b:4,5-b′]dithiophene1.557.79%

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components for a variety of next-generation electronic devices, including flexible displays and sensors. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. Fused thiophene systems are a prominent class of materials investigated for OFET applications due to their potential for high charge mobility arising from strong intermolecular π-π interactions.

While the broader class of thienothiophenes has been extensively studied for OFETs, with many derivatives showing excellent performance, specific data on the charge transport properties and device performance of materials based on the this compound core are not widely reported in the current scientific literature. Research has often focused on other isomers, such as thieno[3,2-b]thiophene and dithieno[3,2-b:2′,3′-d]thiophene, which have demonstrated high hole mobilities. For example, copolymers based on thieno[3,4-b]thiophene have been synthesized and show good charge mobility. However, detailed studies quantifying the field-effect mobility and on/off ratios for OFETs specifically employing this compound as the primary semiconductor are limited. The synthesis of this compound has been described, but its application and performance evaluation in OFET devices remain an area for future investigation.

Electrochromic Devices

Electrochromic devices, which change their optical properties in response to an applied voltage, are a key technology for smart windows, displays, and mirrors. The performance of these devices is heavily reliant on the properties of the electrochromic material. Thiophene-based polymers, particularly derivatives of thieno[3,2-b]thiophene and poly(3,4-ethylenedioxythiophene) (PEDOT), have been extensively studied for their excellent electrochromic performance.

Although specific studies on this compound for electrochromic applications are limited, the inherent properties of its chemical structure suggest significant potential. The phenanthrene (B1679779) moiety, a large aromatic system, can enhance the color contrast and stability of the resulting electrochromic polymer. The fusion of the thiophene ring provides the necessary electrochemical activity for the redox switching that drives the color change.

Research on related thieno[3,2-b]thiophene derivatives has shown promising results. For instance, copolymers of 3,4-ethylenedioxythiophene (EDOT) and pyrene have demonstrated low bandgaps (1.74–1.83 eV), high optical contrast (31.68–45.96%), and short bleaching times (1.54 s–2.23 s) mdpi.com. Furthermore, functionalization of thieno[3,2-b]thiophene with electron-withdrawing groups has led to polymers with extremely short response times of 0.9–1.1 seconds for bleaching and 0.34–0.35 seconds for coloring bangor.ac.uk. These findings suggest that polymers incorporating the this compound unit could exhibit even more desirable electrochromic properties due to the extended conjugation provided by the phenanthrene core.

Table 1: Electrochromic Properties of Selected Thiophene-Based Polymers

PolymerOptical Contrast (%)Bleaching Time (s)Coloring Time (s)Coloration Efficiency (cm²/C)
P(EDOT-co-Pr)31.68–45.961.54–2.23--
P(CNPh-ETTE)16–23 (Vis), 50–62 (NIR)0.9–1.10.34–0.35120–190 (Vis), 324–440 (NIR)
P(Py-ETTE)-0.9–1.10.34–0.35-

Note: Data for P(EDOT-co-Pr) is from a study on copolymers of 3,4-ethylenedioxythiophene and pyrene mdpi.com. Data for P(CNPh-ETTE) and P(Py-ETTE) is from a study on thieno[3,2-b]thiophene derivatives bangor.ac.uk. Data for this compound-based polymers is not yet available.

Other Emerging Organic Electronic Applications

The versatility of thiophene-based materials extends beyond electrochromic devices into other cutting-edge areas of organic electronics. The unique electronic structure of this compound makes it a compelling candidate for these emerging applications.

Sensors and Biosensors based on Thiophene Derivatives

The high sensitivity of the electronic properties of conjugated polymers to their immediate environment makes them excellent materials for chemical sensors and biosensors. Thiophene-based polymers have been successfully employed in the detection of a wide range of analytes, from volatile organic compounds to biological molecules like DNA.

While direct applications of this compound in sensors have not been reported, the principles established with other thiophene derivatives are applicable. The extended π-system of this compound could lead to enhanced sensitivity and selectivity. Functionalization of the phenanthrene or thiophene rings with specific recognition elements could enable the development of highly specific sensors. For instance, the incorporation of receptor groups for certain ions or molecules could lead to a measurable change in the polymer's conductivity or optical properties upon binding of the target analyte.

The development of biosensors often involves the immobilization of biomolecules, such as enzymes or antibodies, onto the surface of a conducting polymer. The biocompatibility of thiophene-based materials is a significant advantage in this context. Research on polythiophene derivatives has demonstrated their potential in DNA detection and other biomedical applications mdpi.com. The larger surface area and potential for specific interactions offered by the this compound structure could be beneficial for creating more efficient and sensitive biosensors.

Flexible and Wearable Electronics

The demand for flexible and wearable electronic devices, such as rollable displays, electronic skin, and wearable health monitors, is rapidly growing. Organic materials, with their inherent flexibility and light weight, are ideally suited for these applications. Conducting polymers based on thiophene, such as PEDOT, are already widely used as transparent electrodes and active layers in flexible devices.

The rigid and planar nature of the this compound core could contribute to improved charge transport properties in flexible transistors and circuits. While extreme flexibility might be a challenge for highly crystalline materials, the incorporation of flexible side chains onto the this compound backbone is a common strategy to enhance processability and mechanical robustness without sacrificing electronic performance.

The development of intrinsically stretchable conducting polymers is a key area of research for wearable electronics. By designing copolymers that incorporate both rigid, conductive segments like this compound and soft, elastomeric segments, it may be possible to create materials that combine good electrical conductivity with high stretchability. The exploration of this compound in this context could lead to the next generation of materials for seamless integration of electronics with the human body.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of Phenanthro[3,4-b]thiophene

This compound (P[3,4-b]T) is a polycyclic aromatic hydrocarbon (PAH) that incorporates a sulfur atom, classifying it as a thia-PAH. tandfonline.com Specifically, it is a sulfur analog of benzo[c]phenanthrene, consisting of a phenanthrene (B1679779) backbone fused with a thiophene (B33073) ring. tandfonline.comtandfonline.com This compound has been identified in environmental contaminants such as cigarette smoke condensate. tandfonline.comtandfonline.com

A significant focus of academic research on this compound stems from its pronounced biological activity. Studies have demonstrated that it possesses potent mutagenic properties, with activity comparable to the well-known carcinogen benzo[a]pyrene. tandfonline.comtandfonline.com This stands in stark contrast to its structural isomer, phenanthro[4,3-b]thiophene, which is non-mutagenic. tandfonline.comtandfonline.com This striking difference in biological effect underscores the critical influence of the sulfur heteroatom's position within the molecular structure. Current research aims to elucidate the underlying mechanisms of its mutagenicity, focusing on its metabolic activation. tandfonline.com It is hypothesized that the formation of fjord region diol epoxides during metabolism is responsible for its potent mutagenic and tumorigenic potential. tandfonline.comtandfonline.com To this end, metabolic studies using rat liver microsomes are being conducted to identify the specific metabolites and understand the biochemical pathways involved in its activation. researchgate.net

Challenges and Opportunities in Synthetic Methodologies

The synthesis of this compound and its derivatives is crucial for enabling detailed investigations into its properties and biological activity. tandfonline.comtandfonline.com A primary challenge lies in developing efficient, high-yield, and scalable routes from readily available starting materials. tandfonline.comuis.no

An effective and abbreviated synthetic route has been developed utilizing the Suzuki cross-coupling reaction. tandfonline.comtandfonline.com This methodology, which has proven efficient for a range of PAHs and thia-PAHs, involves the key step of coupling an appropriately substituted boronic acid with an aryl bromide. tandfonline.com For this compound specifically, the synthesis has been achieved through the Suzuki reaction between 2-formylthiophene-3-boronic acid and 1-bromonaphthalene. tandfonline.com

Other synthetic strategies for related fused benzothiophene (B83047) systems offer potential opportunities. One such method is the iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes, which has been reported as a more efficient alternative to oxidative coupling with iron(III) chloride or palladium-catalyzed intramolecular arylation. thieme-connect.com Photocyclization is also a key step in the synthesis of thiahelicenes, which are structurally related to this compound. acs.orgacs.org

Future opportunities in this area include the refinement of existing methods to improve regioselectivity and reduce the number of synthetic steps. The development of novel synthetic strategies is an active field of research for thiophene derivatives, aiming to provide more direct access to these complex scaffolds. nih.govnih.gov

Advancements in Theoretical Modeling and Predictive Chemistry

Theoretical and computational chemistry are playing an increasingly vital role in understanding the properties and reactivity of this compound and related compounds. researchgate.net Density Functional Theory (DFT) is a powerful tool used to investigate the electronic structure, molecular geometry, and other fundamental properties of these molecules. nih.govresearchgate.netnih.gov

Computational modeling allows for the prediction of physical and optical properties, providing insights that can guide experimental work. researchgate.net For instance, calculations of optimized bond lengths and nucleus-independent chemical shifts (NICS) can be used to probe the aromaticity of the molecule in both its ground and excited states. nih.govmst.edu This is particularly relevant for understanding the behavior of thia-PAHs in electronic applications.

Furthermore, theoretical models are instrumental in elucidating reaction mechanisms. acs.org Time-dependent DFT calculations can map the excited states involved in photochemical reactions, such as the photocyclization of styrylthiophenes to form thiahelicenes, thereby predicting the regio- and stereochemical outcomes. acs.orgacs.org Such predictive power is invaluable for designing synthetic routes more efficiently. Computational studies can also be used to explore the potential of these molecules in materials science, for example, by modeling their binding energies and electronic transport properties when interacting with electrodes. frontiersin.org

Prospects for Novel Functional Materials Based on this compound Scaffolds

The unique molecular structure of this compound, which combines the extended π-system of phenanthrene with the electron-rich thiophene unit, makes its scaffold a promising building block for novel functional materials. Thiophene-fused PAHs are of considerable interest in materials science due to their distinct electronic, optical, and chemical properties, which can be tuned by the position of the sulfur atom. acs.org

The incorporation of the this compound core into larger molecular or polymeric structures could lead to the development of new organic semiconductors. mdpi.com Fused thiophene systems are known to be excellent candidates for the active layers in organic electronic devices due to their potential for high charge-carrier mobility and enhanced stability in air. mdpi.com

Specific applications for materials based on related thieno[3,4-b]thiophene (B1596311) structures are already being explored, including:

Organic Solar Cells: Thieno[3,4-b]thiophene derivatives have been successfully incorporated into both dye-sensitized solar cells and all-polymer solar cells, demonstrating their utility in photovoltaic applications. nih.govrsc.orgresearchgate.net

Organic Thermoelectrics: Copolymers based on thieno[3,4-b]thiophene have been synthesized and show promise for use in p-type organic thermoelectric materials, which can convert waste heat into electricity. rsc.org

Organic Electronics: The broader class of thiahelicenes and other thiophene-containing PAHs are being investigated for their applications in optoelectronics and catalysis. acs.orgresearchgate.net

The this compound scaffold offers a rigid, planar, and electronically active platform for the rational design of next-generation organic materials.

Interdisciplinary Research Avenues

The distinct properties of this compound position it at the intersection of several scientific disciplines, opening up numerous avenues for interdisciplinary research.

Environmental Science and Toxicology: Its potent mutagenicity makes it a key compound for research in environmental toxicology. tandfonline.com Collaborative studies between chemists, toxicologists, and environmental scientists are needed to understand its environmental fate, persistence, and the full spectrum of its health impacts as a component of PAH pollution. tandfonline.comfrontiersin.orgnih.gov

Medicinal Chemistry and Biochemistry: While this compound itself is a mutagen, the thiophene heterocyclic motif is a common feature in many pharmacologically active compounds. nih.govnih.gov Research into related structures, such as tetrahydrobenzo[b]thiophenes for anticancer applications or benzo[b]thiophene derivatives as enzyme inhibitors, suggests that modified, non-mutagenic analogs of the phenanthrothiophene scaffold could be explored as novel therapeutic agents. nih.govmdpi.com This creates an interface between synthetic organic chemistry and drug discovery.

Materials Science and Engineering: The development of functional materials based on the this compound scaffold requires close collaboration between synthetic chemists, who design and create the molecules, and materials scientists and physicists, who characterize their properties and fabricate them into devices like transistors, sensors, and solar cells. frontiersin.orgmdpi.comnih.gov

Supramolecular Chemistry and Nanotechnology: The rigid, planar aromatic structure of this compound makes it an attractive candidate for use in supramolecular chemistry. It could be designed to self-assemble into well-defined nanostructures or be incorporated as an organic linker in the synthesis of metal-organic frameworks (MOFs), potentially leading to materials with tailored porosity for applications in gas storage or catalysis. wikipedia.org

Q & A

Q. Advanced

  • Electron-withdrawing groups (e.g., sulfone) enhance mutagenic potency by promoting abasic site formation .
  • Dihydrodiol position : Benzo-ring dihydrodiols (e.g., 6,7-diol) are more mutagenic than K-region dihydrodiols due to improved DNA intercalation .

What NMR techniques resolve the proton assignments in P[3,4-b]T?

Basic
Two-dimensional NMR (e.g., COSY and HETCOR) clarifies proton environments in P[3,4-b]T. For example, in 300-MHz ¹H NMR, H1 and H11 resonate as a pair due to equivalent electronic environments, distinguishable from other protons via coupling patterns in COSY spectra .

What role does P[3,4-b]T play in material science applications?

Advanced
P[3,4-b]T derivatives are used in organic semiconductors due to extended π-conjugation and planar structures. For instance, thieno[3,4-b]thiophene copolymers in solar cells achieve power conversion efficiencies up to 7.7% by optimizing polymer-polymer blend self-organization rates .

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